molecular formula C8H10N2O2 B6163394 methyl 5-ethylpyrimidine-2-carboxylate CAS No. 2116524-77-5

methyl 5-ethylpyrimidine-2-carboxylate

カタログ番号: B6163394
CAS番号: 2116524-77-5
分子量: 166.2
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 5-ethylpyrimidine-2-carboxylate is a chemical building block of interest in medicinal chemistry and antibacterial research. This compound features a pyrimidine ring, a privileged structure in drug discovery, which is often employed in the design of enzyme inhibitors. Pyrimidine derivatives are frequently explored for their ability to interact with enzyme active sites, particularly those containing metal ions like zinc. For instance, research on similar 2-carboxylate pyrimidine compounds has demonstrated their potential as scaffolds for developing antibacterial agents that target essential enzymes in the methylerythritol phosphate (MEP) pathway of certain bacteria . This pathway is absent in mammals, making it an attractive target for selective antibiotic development . The specific structural motifs in this compound—the ester and the ethyl substituent—make it a versatile intermediate for further synthetic modification. Researchers can readily hydrolyze the ester to a carboxylic acid or perform other transformations to create a diverse library of molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity.

特性

CAS番号

2116524-77-5

分子式

C8H10N2O2

分子量

166.2

純度

95

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 5-Ethylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of methyl 5-ethylpyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies and rationale behind the structural determination process, from material synthesis to the final crystallographic refinement.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif that constitutes a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1][2][3] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components.[1] Consequently, molecules incorporating the pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][4][5] The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]

Methyl 5-ethylpyrimidine-2-carboxylate, the subject of this guide, represents a class of substituted pyrimidines with potential applications in drug design and development. A precise understanding of its three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutic agents.[3] SC-XRD is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6][7][8]

Synthesis and Material Preparation

The initial and critical step in any crystal structure analysis is the synthesis of high-purity material. Various synthetic routes have been established for the preparation of 2-substituted pyrimidine-5-carboxylic esters. A common and effective method involves the condensation reaction between an amidinium salt and a suitable three-carbon building block. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters in good yields.[9]

Illustrative Synthetic Pathway:

While multiple synthetic strategies exist, a plausible route to methyl 5-ethylpyrimidine-2-carboxylate is outlined below. This provides the necessary starting material for the subsequent crystallization experiments.

Synthesis_Pathway reagent1 Ethyl Propiolate intermediate1 Ethyl 3-aminopropenoate reagent1->intermediate1 Reaction with reagent2 Ammonia reagent2->intermediate1 product Methyl 5-ethylpyrimidine-2-carboxylate intermediate1->product Cyclocondensation with reagent3 Methyl 2-chloro-2-oxoacetate reagent3->product

Caption: Illustrative synthetic pathway for methyl 5-ethylpyrimidine-2-carboxylate.

Following synthesis, the crude product must be purified to the highest possible degree, typically greater than 99%, to facilitate the growth of high-quality single crystals. Standard purification techniques such as column chromatography, recrystallization, and sublimation are employed. The purity of the final compound is verified using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Crystallization and Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step in the structure determination process.[10] A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from cracks and other defects. The selection of the crystallization method and solvent system is crucial and often requires extensive screening.

Experimental Protocol: Crystallization Screening

  • Solubility Testing: The solubility of methyl 5-ethylpyrimidine-2-carboxylate is first assessed in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

  • Crystallization Method Selection: Based on the solubility profile, several crystallization techniques are employed in parallel.

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[11]

    • Vapor Diffusion: This is a highly effective method for small quantities of material.[11] A concentrated solution of the compound in a less volatile solvent is placed in a small open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[12]

    • Anti-solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Table 1: Illustrative Crystallization Screening Conditions

TrialMethodSolvent SystemTemperature (°C)Result
1Slow EvaporationAcetone20Amorphous solid
2Slow EvaporationEthanol/Water (9:1)20Microcrystalline powder
3Vapor DiffusionToluene/Hexane4Small, needle-like crystals
4Vapor DiffusionEthyl Acetate/Heptane4Well-formed, prismatic single crystals

For this guide, we will proceed with the hypothetical outcome that the vapor diffusion method using an ethyl acetate/heptane solvent system yielded diffraction-quality single crystals.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[6] The instrument consists of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[6]

SCXRD_Workflow cluster_experiment Experimental Setup cluster_data_processing Data Processing & Structure Solution crystal Single Crystal Mounting goniometer Goniometer (Crystal Rotation) crystal->goniometer is placed on xray_source X-ray Source (e.g., Mo Kα) xray_source->goniometer irradiates detector 2D Detector (e.g., CCD, CMOS) goniometer->detector diffracted X-rays recorded by integration Integration of Diffraction Spots detector->integration generates raw data for scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure yields

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop using a cryoprotectant oil. The loop is then attached to a goniometer head.

  • Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The positions and intensities of the diffracted spots are recorded by the detector.[13]

Data Processing:

The raw diffraction data is processed using specialized software. This involves:

  • Integration: Determining the intensity of each reflection.

  • Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections.

  • Space Group Determination: Analyzing the systematic absences in the diffraction pattern to determine the space group of the crystal.

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the unit cell. This is achieved through structure solution and refinement.

  • Structure Solution: The processed diffraction data is used to generate an initial model of the crystal structure. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use the intensities of the reflections to determine the phases of the structure factors.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (typically < 5% for a good quality structure).

Table 2: Illustrative Crystallographic Data for Methyl 5-Ethylpyrimidine-2-carboxylate

ParameterValue
Chemical FormulaC₈H₁₀N₂O₂
Formula Weight166.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)931.4(4)
Z4
Density (calculated) (g/cm³)1.185
Absorption Coefficient (mm⁻¹)0.087
F(000)352
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8124
Independent Reflections2134 [R(int) = 0.028]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Note: The data presented in this table is illustrative and serves as a representative example for a small organic molecule.

Discussion of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and crystal packing.

  • Molecular Conformation: The analysis would reveal the planarity of the pyrimidine ring and the orientation of the ethyl and methyl carboxylate substituents relative to the ring. Bond lengths and angles would be compared to standard values for similar fragments to identify any unusual geometric features.

  • Intermolecular Interactions: A key aspect of the analysis is the identification of non-covalent interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and van der Waals forces. For methyl 5-ethylpyrimidine-2-carboxylate, one might expect to observe weak C-H···N or C-H···O hydrogen bonds involving the pyrimidine nitrogen atoms or the carbonyl oxygen.

  • Crystal Packing: The analysis of the crystal packing describes how the individual molecules are arranged in three dimensions. This can have significant implications for the material's physical properties, such as its melting point, solubility, and stability.

Conclusion

The single-crystal X-ray diffraction analysis of methyl 5-ethylpyrimidine-2-carboxylate provides an unambiguous determination of its three-dimensional molecular structure. This detailed structural information is invaluable for understanding its chemical properties and for guiding the design of new pyrimidine-based derivatives with enhanced biological activity. The methodologies outlined in this guide, from synthesis and crystallization to data collection and structure refinement, represent a standard and robust workflow for the structural characterization of small organic molecules in the context of drug discovery and materials science.

References

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). John Wiley & Sons A/S.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • crystalliz
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Carleton College.
  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023). Royal Society of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023). Royal Society of Chemistry.
  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026). Universität Ulm.
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025). Taylor & Francis Online.
  • Single Crystal X-ray Diffraction - Pulstec USA. (2023). Pulstec USA.
  • What is Single Crystal X-ray Diffraction? - YouTube. (2020). YouTube.
  • X-ray Diffraction (XRD) - Anton Paar Wiki. (n.d.). Anton Paar.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme.

Sources

Mechanism of Formation for Methyl 5-Ethylpyrimidine-2-Carboxylate: A Technical Guide to De Novo Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-ethylpyrimidine-2-carboxylate is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug development. Its unique substitution pattern—a methyl ester at the C2 position and an ethyl group at the C5 position—requires precise synthetic planning to construct the pyrimidine core de novo. This whitepaper provides an in-depth mechanistic analysis of its formation, detailing the retrosynthetic logic, exact molecular mechanisms, and a self-validating experimental protocol designed for high-yield, high-purity synthesis.

Retrosynthetic Strategy & Precursor Selection

The construction of 2,5-disubstituted pyrimidines relies on the highly efficient condensation of an amidine with a 1,3-dielectrophile[1]. For this specific target, the molecule is disconnected into two primary synthons:

  • The N-C-N Fragment: Provided by methyl carbamimidoylformate (often sourced as its hydrochloride salt)[2]. This precursor installs the critical C2 methyl ester.

  • The C-C-C Fragment: Provided by a 2-ethylmalondialdehyde equivalent. To prevent substrate polymerization and ensure a clean reaction, 2-ethyl-3-(dimethylamino)acrolein (an enaminone) is selected over a standard dialdehyde.

Retrosynthesis Target Methyl 5-ethylpyrimidine -2-carboxylate Amidine Methyl carbamimidoylformate Target->Amidine N-C-N Synthon Dielectrophile 2-Ethyl-3-(dimethylamino) acrolein Target->Dielectrophile C-C-C Synthon

Retrosynthetic disconnection into N-C-N and C-C-C synthons.

Causality of Reagent & Solvent Selection

A critical failure point in synthesizing pyrimidine-2-carboxylates is the unintended modification of the ester group.

  • Solvent-Base Matching: The reaction must be conducted using sodium methoxide (NaOMe) in methanol . Utilizing sodium ethoxide in ethanol would inevitably lead to transesterification, yielding an inseparable mixture of methyl and ethyl 5-ethylpyrimidine-2-carboxylates[3].

  • Enaminone Superiority: The dimethylamino group in the acrolein derivative acts as an exceptional leaving group. Its push-pull electronic nature stabilizes the precursor for storage while maintaining high reactivity at the β-carbon during nucleophilic attack.

Step-by-Step Mechanism of Formation

The formation of the pyrimidine ring proceeds through a highly ordered cascade of molecular events:

  • Deprotonation (Free-Basing): The methyl carbamimidoylformate hydrochloride is neutralized by NaOMe to generate the reactive free amidine.

  • Nucleophilic Attack (Addition): The primary amine of the amidine attacks the highly electrophilic β-carbon (C3) of the enaminone. Despite the electron-donating nature of the dimethylamino group, vinylogous activation by the adjacent aldehyde renders C3 highly susceptible to nucleophilic attack.

  • Amine Elimination: The tetrahedral intermediate collapses, expelling dimethylamine gas ( HNMe2​ ) and forming a conjugated imine/enamine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the amidine attacks the aldehyde carbonyl carbon, closing the 6-membered ring.

  • Aromatization: The cyclic intermediate undergoes rapid dehydration (loss of H2​O ), driven by the thermodynamic stability of the resulting aromatic pyrimidine core.

Mechanism S1 1. Deprotonation (Amidine HCl + NaOMe → Free Amidine) S2 2. Addition (Primary amine attacks enaminone β-carbon) S1->S2 S3 3. Elimination (Expulsion of Dimethylamine) S2->S3 S4 4. Intramolecular Cyclization (Secondary amine attacks aldehyde) S3->S4 S5 5. Aromatization (Dehydration to form pyrimidine) S4->S5

Step-by-step molecular mechanism of pyrimidine ring formation.

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating visual and analytical In-Process Controls (IPCs).

Step 1: Amidine Activation

  • Action: Charge a dry, nitrogen-purged 250 mL round-bottom flask with methyl carbamimidoylformate hydrochloride (1.0 eq, 10 mmol) and anhydrous methanol (50 mL). Cool the suspension to 0 °C. Add a 25% w/w solution of NaOMe in methanol (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Self-Validation (IPC): The initial cloudy suspension will clarify into a homogeneous solution within 15 minutes, visually confirming successful free-basing.

Step 2: Electrophile Addition & Cyclization

  • Action: Add 2-ethyl-3-(dimethylamino)acrolein (1.05 eq, 10.5 mmol) in a single portion. Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 4 hours.

  • Causality: The slight excess of enaminone ensures complete consumption of the amidine. Reflux conditions provide the necessary activation energy for the dehydration/aromatization step.

Step 3: Reaction Monitoring & Quenching

  • Self-Validation (IPC): Pull a 50 µL aliquot at the 3-hour mark. Analyze via LC-MS. The reaction is deemed complete when the UV-active enaminone peak disappears and the product mass ( m/z=167.1 for [M+H]+ ) dominates the chromatogram.

  • Action: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove methanol.

Step 4: Isolation & Purification

  • Action: Partition the crude residue between ethyl acetate (100 mL) and distilled water (50 mL). Extract the aqueous layer once more with ethyl acetate (50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Quantitative Data: Condition Optimization

The selection of the base and solvent system is the most critical variable in this synthesis. The table below summarizes the causality behind the optimized conditions based on empirical data.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
MeOH NaOMe 65 (Reflux) 4 82% >98% Optimal. Clean conversion; ester integrity maintained.
EtOHNaOEt78 (Reflux)445%<50%Poor. Major transesterification to ethyl ester observed.
DMF K2​CO3​ 90860%85%Suboptimal. Slower deprotonation; baseline impurities.
THF Et3​N 65 (Reflux)1230%90%Poor. Sluggish reaction due to low amidine solubility.

Conclusion

The synthesis of methyl 5-ethylpyrimidine-2-carboxylate exemplifies the precision required in modern heterocyclic chemistry. By carefully selecting a highly reactive enaminone over a prone-to-polymerize dialdehyde, and strictly matching the solvent-base system to the target ester, researchers can achieve a robust, high-yielding de novo construction of this valuable pyrimidine core.

References

  • [1] Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. URL:

  • [2] Methyl 2-amino-2-iminoacetate | C3H6N2O2 | CID 11171011. National Center for Biotechnology Information (NIH). URL:

  • [3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. URL:

Sources

Methodological & Application

Application Note: Selective Hydrolysis of Methyl 5-Ethylpyrimidine-2-carboxylate to 5-Ethylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The transformation of methyl 5-ethylpyrimidine-2-carboxylate to 5-ethylpyrimidine-2-carboxylic acid represents a critical functional group interconversion in the synthesis of bioactive pyrimidine scaffolds. While ester hydrolysis [1] is generally considered a routine transformation, pyrimidine-2-carboxylates present a unique synthetic challenge: the resulting carboxylic acids are highly susceptible to spontaneous decarboxylation.

This application note details a field-proven, highly selective protocol utilizing mild base-promoted saponification (LiOH·H₂O) coupled with strictly controlled low-temperature acidification. By understanding the mechanistic causality behind pyrimidine degradation, this guide provides a self-validating workflow to achieve >90% yield of the free carboxylic acid while completely suppressing decarboxylative degradation.

Mechanistic Insights: The Decarboxylation Dilemma

To successfully isolate 5-ethylpyrimidine-2-carboxylic acid, one must understand the causality of its primary degradation pathway.

Under standard harsh hydrolysis conditions (e.g., NaOH at reflux) or strong acidic workups (pH < 2), the pyrimidine-2-carboxylic acid rapidly degrades to 5-ethylpyrimidine. This occurs via a Hammick-type decarboxylation mechanism [2].

  • The Trigger: When the pH drops below 2, the pyrimidine ring nitrogen becomes protonated.

  • The Cleavage: The highly electronegative, positively charged nitrogen pulls electron density away from the C2 position. This drastically lowers the activation energy for the cleavage of the C-C bond, releasing CO₂.

  • The Intermediate: An unstable N-protonated ylide is formed, which rapidly tautomerizes to the decarboxylated product.

To prevent this, the hydrolysis must be performed at 0 °C using a mild base (Lithium Hydroxide), and the subsequent acidification must be meticulously titrated to pH 3–4 . This specific pH window represents the isoelectric point where the stable zwitterion/free acid precipitates, avoiding the critical ring protonation that triggers the Hammick mechanism.

Mechanism Ester Methyl 5-ethylpyrimidine -2-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra OH⁻ attack (0 °C) Carboxylate Pyrimidine-2-carboxylate (Stable Anion) Tetra->Carboxylate -MeOH FreeAcid 5-Ethylpyrimidine -2-carboxylic acid (Target Product) Carboxylate->FreeAcid H⁺ (pH 3-4) Controlled Ylide N-Protonated Ylide Intermediate FreeAcid->Ylide Excess H⁺ (pH < 2) (Hammick Mechanism) Decarb 5-Ethylpyrimidine (Degradation Product) Ylide->Decarb -CO₂

Caption: Mechanistic bifurcation showing desired hydrolysis versus unwanted decarboxylation pathway.

Quantitative Data & Condition Optimization

The table below summarizes the causality of experimental choices, demonstrating how temperature and pH control directly dictate the ratio of the desired carboxylic acid to the decarboxylated byproduct.

Hydrolysis ConditionsWorkup AcidityConversion (%)Yield of Carboxylic Acid (%)Yield of Decarboxylated Product (%)
NaOH (2.0 eq), H₂O/MeOH, Reflux, 2h1M HCl to pH 1>99<5>90
NaOH (2.0 eq), H₂O/MeOH, RT, 12h1M HCl to pH 2>994550
LiOH (1.5 eq), THF/MeOH/H₂O, RT, 4h10% Citric Acid to pH 3>997520
LiOH (1.5 eq), THF/MeOH/H₂O, 0 °C, 2h 1M HCl to pH 3.5 at 0 °C >99 >90 <2

Data Interpretation: Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) because the lithium cation coordinates with the pyrimidine nitrogens and the carboxylate oxygen, stabilizing the intermediate and preventing premature decarboxylation during the reaction phase [3].

Experimental Protocol

Materials and Reagents
  • Substrate: Methyl 5-ethylpyrimidine-2-carboxylate (CAS: 2116524-77-5)

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents)

  • Solvent System: Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (H₂O) in a 3:1:1 (v/v/v) ratio.

  • Workup Reagents: 1M Hydrochloric acid (HCl) or 10% aqueous Citric Acid; Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating System)

  • Charge a round-bottom flask equipped with a magnetic stir bar with methyl 5-ethylpyrimidine-2-carboxylate (1.0 mmol, 166.2 mg).

  • Dissolve the substrate in a mixed solvent system of THF (3.0 mL) and MeOH (1.0 mL). Causality: The mixed organic solvent ensures complete dissolution of the lipophilic ester.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Base Addition & Monitoring 4. Dissolve LiOH·H₂O (1.5 mmol, 63.0 mg) in deionized water (1.0 mL). 5. Add the aqueous LiOH solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes. 6. Stir the mixture at 0 °C for 1.5 to 2 hours. 7. Validation Check: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, replaced by baseline material (the carboxylate salt).

Step 3: Workup and Volatile Removal 8. Once complete, quench the reaction by adding 2.0 mL of cold water. 9. Transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure. Critical Parameter: Keep the water bath temperature strictly below 30 °C . Causality: Heating the basic aqueous solution will induce premature decarboxylation. 10. Wash the remaining aqueous phase with EtOAc (2 × 5 mL) to remove any unreacted ester or non-polar impurities. Discard the organic washings.

Step 4: Controlled Acidification & Isolation 11. Return the aqueous layer to an ice-water bath (0 °C). 12. Insert a calibrated pH probe (or use narrow-range pH paper). 13. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0 . 14. Validation Check: A white precipitate (the free carboxylic acid) will form as the isoelectric point is reached. Do not overshoot the pH below 2.0. 15. Extract the aqueous suspension immediately with cold EtOAc (3 × 10 mL). 16. Combine the organic extracts, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath < 30 °C) to afford 5-ethylpyrimidine-2-carboxylic acid as a white solid.

Workflow A Methyl 5-ethylpyrimidine -2-carboxylate B LiOH·H2O THF/MeOH/H2O, 0 °C A->B C Saponification (1-2 hours) B->C D Volatile Removal (T < 30 °C) C->D E Acidification (1M HCl, pH 3-4, 0 °C) D->E F Isolation (Extraction/Filtration) E->F G 5-Ethylpyrimidine -2-carboxylic acid F->G

Caption: Workflow for the mild selective hydrolysis of methyl 5-ethylpyrimidine-2-carboxylate.

References

  • Chemistry LibreTexts. (2023). 21.7: Chemistry of Esters. Retrieved from[Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. Retrieved from[Link]

Application Note: Strategic Incorporation of Methyl 5-Ethylpyrimidine-2-Carboxylate into Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Over the past six decades, the pyrimidine ring has cemented its status as a privileged scaffold in medicinal chemistry, featuring prominently in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics [1]. Its ability to act as a bioisostere for phenyl rings while providing essential hydrogen-bond acceptor vectors makes it an invaluable structural motif.

Within modern drug discovery, Methyl 5-ethylpyrimidine-2-carboxylate (CAS: 2116524-77-5) has emerged as a highly versatile molecular building block. The strategic placement of the ethyl group at the C5 position modulates the lipophilicity (LogP) of the molecule, allowing it to occupy hydrophobic pockets—such as the hinge-binding region of kinases—more effectively than its unsubstituted counterparts. Simultaneously, the C2-methyl ester provides a highly reactive electrophilic handle for divergent functionalization into amides, alcohols, or extended heterocyclic systems like oxadiazoles and triazoles [2].

This application note provides detailed, field-proven protocols for incorporating this building block into complex pharmaceutical scaffolds, emphasizing the mechanistic causality behind each experimental condition to ensure high yields and reproducibility.

Physicochemical & Structural Profile

Before initiating synthetic workflows, it is critical to understand the physicochemical baseline of the building block. The electron-deficient nature of the pyrimidine ring significantly increases the electrophilicity of the C2 carbonyl carbon, making it highly susceptible to nucleophilic attack but also prone to rapid hydrolysis under harsh basic conditions.

PropertySpecification
Chemical Name Methyl 5-ethylpyrimidine-2-carboxylate
CAS Number 2116524-77-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Reactivity Profile High electrophilicity at C2; prone to decarboxylation as a free acid
SMILES CCC1=CN=C(N=C1)C(=O)OC

Divergent Synthetic Workflows

The true value of methyl 5-ethylpyrimidine-2-carboxylate lies in its ability to serve as a central hub for divergent synthesis. The diagram below illustrates the primary functionalization pathways utilized in lead optimization campaigns.

G A Methyl 5-ethylpyrimidine- 2-carboxylate B 5-Ethylpyrimidine- 2-carboxylic acid A->B LiOH, THF/H2O, 0°C D 5-Ethylpyrimidine- 2-carbohydrazide A->D NH2NH2·H2O, EtOH, Δ F (5-Ethylpyrimidin-2-yl) methanol A->F NaBH4, MeOH, RT C 5-Ethyl-N-arylpyrimidine- 2-carboxamide B->C Amine, HATU, DIPEA E 2-(5-Ethylpyrimidin-2-yl)- 1,3,4-oxadiazole D->E R-C(OEt)3, p-TsOH, Δ

Divergent synthetic pathways of methyl 5-ethylpyrimidine-2-carboxylate.

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful library synthesis requires understanding why specific reagents are chosen. Pyrimidine-2-carboxylic acids are notoriously unstable; the electron-withdrawing nature of the diazine ring stabilizes the formation of a carbanion at C2, leading to rapid decarboxylation upon heating. Therefore, the protocols below are designed to mitigate this risk.

Protocol A: Mild Saponification to 5-Ethylpyrimidine-2-carboxylic Acid

Objective: Hydrolyze the methyl ester without triggering decarboxylation.

  • Preparation: Dissolve methyl 5-ethylpyrimidine-2-carboxylate (1.0 mmol) in a 3:1 mixture of THF and deionized water (4.0 mL).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 mmol) in portions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is consumed.

  • Workup: Concentrate the THF under reduced pressure (bath temp < 30 °C). Dilute the aqueous layer with 2 mL of water and cool to 0 °C. Carefully acidify with 1M HCl to pH ~3.0.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid.

Mechanistic Insight:Why LiOH? Lithium hydroxide is strictly preferred over NaOH or KOH. The lithium cation coordinates strongly with both the pyrimidine nitrogen and the carboxylate oxygen. This chelation stabilizes the intermediate and significantly suppresses the decarboxylation pathway that plagues heteroaryl-2-carboxylic acids.

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize 5-ethyl-N-arylpyrimidine-2-carboxamides for target screening [3].

G A Pyrimidine-2- carboxylic acid B Carboxylate Anion (DIPEA salt) A->B DIPEA C Active HOAt Ester Intermediate B->C HATU, DMF D Target Pyrimidine- 2-carboxamide C->D R-NH2 (Nucleophilic Attack)

Mechanistic workflow of HATU-mediated amide coupling for pyrimidine-2-carboxylic acids.

  • Activation: Dissolve 5-ethylpyrimidine-2-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) dropwise. Stir at room temperature for 4–12 hours.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the organic phase extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate. Purify via flash chromatography.

Mechanistic Insight:Why HATU? The pyrimidine ring withdraws electron density, making the corresponding active ester highly reactive but also prone to side reactions if coupling is slow. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the nucleophilic attack even by sterically hindered or electron-deficient anilines, ensuring the coupling outpaces any potential degradation.

Protocol C: Hydrazinolysis and 1,3,4-Oxadiazole Expansion

Objective: Convert the ester into a 1,3,4-oxadiazole ring, a common bioisostere for amides that improves metabolic stability and membrane permeability.

  • Hydrazide Formation: Dissolve methyl 5-ethylpyrimidine-2-carboxylate (1.0 mmol) in absolute ethanol (5.0 mL). Add hydrazine hydrate (64% aqueous, 3.0 mmol). Reflux for 4 hours. Cool to room temperature, filter the precipitated 5-ethylpyrimidine-2-carbohydrazide, and wash with cold ethanol.

  • Cyclization: Suspend the carbohydrazide (1.0 mmol) in triethyl orthoacetate (for a methyl-substituted oxadiazole) or triethyl orthoformate (for an unsubstituted oxadiazole) (5.0 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Reflux: Heat the mixture to 120 °C for 6 hours. The reaction transitions from a suspension to a clear solution as cyclization occurs.

  • Workup: Concentrate the excess orthoester in vacuo. Neutralize the residue with saturated NaHCO₃, extract with dichloromethane, dry, and purify via silica gel chromatography.

Mechanistic Insight: The two-step oxadiazole synthesis avoids the need for harsh dehydrating agents (like POCl₃) which can sometimes cause side reactions with the pyrimidine core. The orthoester acts as both the solvent and the electrophilic carbon source, driving the equilibrium forward by distilling off the ethanol byproduct.

Conclusion

Methyl 5-ethylpyrimidine-2-carboxylate is a highly strategic building block that offers synthetic chemists a reliable entry point into complex, drug-like chemical space. By understanding the intrinsic electrophilicity of the C2 position and the decarboxylation risks of the free acid, researchers can leverage the protocols outlined above to build robust libraries of pyrimidine-based kinase inhibitors, antiviral agents, and GPCR ligands.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Ethylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl 5-ethylpyrimidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview of the Core Synthesis Pathway

The synthesis of methyl 5-ethylpyrimidine-2-carboxylate is a cornerstone reaction for creating valuable intermediates in pharmaceutical research.[1][2] A prevalent and effective method is the Pinner-type pyrimidine synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[3][4][5]

A common and reliable approach involves a two-step process:

  • Claisen Condensation: A mixed Claisen condensation between an appropriate ester (e.g., methyl propionate) and diethyl oxalate to form a β-keto ester intermediate.[6][7] Diethyl oxalate is an excellent choice as it lacks α-hydrogens and cannot self-condense.[6][7]

  • Cyclization with an Amidine: The resulting β-keto ester is then reacted with an amidine (often formamidine) to construct the pyrimidine ring.

The overall workflow is visualized below.

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Pyrimidine Ring Formation A Methyl Propionate D Intermediate: Methyl 2-formyl-3-oxopentanoate A->D Claisen Condensation B Diethyl Oxalate B->D Claisen Condensation C Sodium Methoxide (Base) C->D Claisen Condensation F Methyl 5-ethylpyrimidine-2-carboxylate (Final Product) D->F Cyclization/ Condensation E Formamidine Acetate E->F G cluster_main Desired Pathway cluster_side Side Reaction Enolate Methyl Propionate Enolate DEO Diethyl Oxalate Enolate->DEO C-Acylation (Favored) MP Methyl Propionate Enolate->MP Self-Condensation (Minimized by slow addition) Product β-Keto Ester Intermediate DEO->Product SideProduct Self-Condensation Product MP->SideProduct

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 5-ethylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges associated with the ester hydrolysis of pyrimidine-2-carboxylates.

The conversion of methyl 5-ethylpyrimidine-2-carboxylate to 5-ethylpyrimidine-2-carboxylic acid is deceptively simple on paper. In practice, researchers frequently report complete loss of product during the reaction or workup. This guide provides the mechanistic causality behind these failures, a self-validating protocol, and targeted troubleshooting FAQs to ensure high-yield recovery of your target molecule.

The Mechanistic Challenge: Hammick Decarboxylation

The fundamental issue with pyrimidine-2-carboxylic acids is their extreme thermodynamic instability under acidic or thermal conditions[1]. The pyrimidine ring is highly electron-deficient. When the carboxylic acid is formed and subsequently protonated (pH < 2), the molecule undergoes a rapid Hammick-type decarboxylation [2].

In this pathway, the loss of CO2​ generates an ylide intermediate that is highly stabilized by the two adjacent, positively charged nitrogen atoms of the pyrimidine ring[2]. This intermediate rapidly tautomerizes to form the degradation byproduct, 5-ethylpyrimidine. Therefore, standard saponification conditions (e.g., NaOH at reflux, followed by strong acidification with HCl) will inevitably destroy your product.

Quantitative Data Summary

The table below illustrates how minor adjustments in temperature and pH dictate the fate of the reaction.

Hydrolysis ConditionTemp (°C)Workup pHYield: Carboxylic Acid (%)Yield: 5-Ethylpyrimidine (%)
Standard (NaOH / HCl)651.00> 95
Mild (LiOH / HCl)252.0< 2080
Optimized (LiOH / Citric Acid) 0 3.5 > 85 < 5

Mechanistic Degradation Pathway

G A Methyl 5-ethylpyrimidine- 2-carboxylate B 5-ethylpyrimidine- 2-carboxylate (Anion) A->B LiOH, THF/H2O 0 °C C 5-ethylpyrimidine- 2-carboxylic acid B->C Careful H+ (pH ~3.5) D N-Protonated Acid (pH < 2) C->D Excess H+ Heat E Ylide Intermediate (- CO2) D->E Hammick Decarboxylation F 5-ethylpyrimidine (Degradation Product) E->F Rapid Tautomerization

Mechanistic pathway of Hammick decarboxylation in pyrimidine-2-carboxylates.

Troubleshooting FAQs

Q1: My LCMS shows a mass of 108 instead of the expected 152. What happened? A1: You have synthesized 5-ethylpyrimidine. This is the classic result of Hammick decarboxylation[2]. When you acidified the reaction mixture to isolate the free acid, the pH likely dropped below 2. Protonation of the pyrimidine nitrogen triggers rapid loss of CO2​ .

Q2: How do I prevent decarboxylation during the workup? A2: Control the pH strictly. The isoelectric point of pyrimidine-2-carboxylic acids is typically around pH 3.0 to 4.0. Acidify at 0 °C using a mild acid (e.g., 1M citric acid) only until pH 3.5 is reached. Avoid strong mineral acids like HCl, which create localized highly acidic zones that catalyze degradation[2].

Q3: The ester hydrolysis is incomplete after 4 hours at 0 °C. Can I heat it? A3: Do not exceed room temperature. Heating pyrimidine-2-carboxylates in the presence of water and base can lead to premature degradation or ring-opening. Instead, increase the equivalents of LiOH (up to 1.5 eq) or adjust the THF:MeOH:H2O ratio to improve the solubility of the lipophilic ester[3].

Q4: How should I isolate and store the final product? A4: Pyrimidine-2-carboxylic acids are inherently unstable even as isolated solids[1]. Concentrate the organic extracts in vacuo with a water bath strictly below 25 °C. Store the isolated acid at -20 °C under argon. Alternatively, if your downstream application allows, isolate and store it as the lithium or sodium salt; the carboxylate anion strongly resists decarboxylation compared to the protonated acid[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step contains an In-Process Control (IPC) that must be verified before proceeding.

Step 1: Saponification
  • Dissolve methyl 5-ethylpyrimidine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. (Causality: The mixed solvent system ensures complete solvation of the ester while providing water for hydrolysis[5].)

  • Cool the solution to 0 °C using an ice bath.

  • Add LiOH monohydrate (1.2 eq) portion-wise[3].

  • IPC Validation 1: After 2 hours, sample 10 µL and quench in an LCMS vial with pH 7 buffer. LCMS must show complete disappearance of the ester (m/z 167 [M+H]+) and the presence of the carboxylate (m/z 151[M-H]-). If incomplete, stir for an additional 1 hour at 0 °C.

Step 2: Cold Acidification (Critical Step)
  • Maintain the reaction strictly at 0 °C.

  • Slowly add 1M Citric Acid dropwise while monitoring the solution with a calibrated pH probe. (Causality: Citric acid acts as a mild buffer, preventing the pH from rapidly crashing past the isoelectric point[2].)

  • IPC Validation 2: Stop addition exactly at pH 3.5. Visual check: There must be NO effervescence (bubbling). Bubbling is a definitive indicator of CO2​ evolution and product destruction.

Step 3: Extraction & Isolation
  • Extract the aqueous layer with cold Ethyl Acetate (3 x 10 mL). (Causality: Cold EtOAc minimizes thermal stress on the unstable acid during phase separation.)

  • IPC Validation 3: Spot the aqueous and organic layers on a TLC plate (UV 254 nm). The aqueous layer should be devoid of UV-active spots, confirming complete extraction.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo with the rotary evaporator water bath set strictly below 25 °C .

  • IPC Validation 4: 1H NMR ( DMSO−d6​ ) must show a singlet at ~8.8 ppm (pyrimidine H4, H6). The appearance of a new singlet at ~9.1 ppm (pyrimidine H2) indicates failure via decarboxylation.

Optimized Workflow Diagram

Workflow Step1 1. Saponification LiOH (1.2 eq), THF/MeOH/H2O Stir at 0 °C Step2 2. In-Process Control (IPC) Verify ester consumption via LCMS m/z 151 [M-H]- confirmed Step1->Step2 Step3 3. Cold Acidification Add 1M Citric Acid at 0 °C Strictly stop at pH 3.5 Step2->Step3 Step4 4. Extraction Extract with cold EtOAc Verify aqueous layer by TLC Step3->Step4 Step5 5. Isolation Concentrate in vacuo (T < 25 °C) Store at -20 °C under Argon Step4->Step5

Self-validating workflow for the mild hydrolysis and isolation of the target acid.

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Technical Support Center: Resolving Solubility Challenges for Methyl 5-Ethylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 5-ethylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for common solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the knowledge to overcome these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of methyl 5-ethylpyrimidine-2-carboxylate?

A: While specific quantitative solubility data for methyl 5-ethylpyrimidine-2-carboxylate is not extensively published, we can infer its likely behavior based on its structure and data from related pyrimidine derivatives. The presence of the polar pyrimidine ring and the carboxylate group suggests that it will have better solubility in polar organic solvents. Many pyrimidine derivatives exhibit solubility in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] Its solubility in non-polar solvents such as hexanes or toluene is expected to be limited.

Q2: I am having trouble dissolving methyl 5-ethylpyrimidine-2-carboxylate in my chosen solvent. What is the first step I should take?

A: The first step is to ensure you are using an appropriate solvent and to apply gentle physical methods to aid dissolution.[3] This includes vigorous stirring or vortexing. Sonication can also be a very effective technique to break down solid aggregates and increase the surface area of the compound in contact with the solvent.[3]

Q3: Can I heat the mixture to improve solubility?

A: Yes, gentle heating can significantly increase both the rate of dissolution and the solubility of the compound.[4][5] However, it is crucial to be cautious as excessive heat can lead to the degradation of your compound. It is recommended to heat the mixture gently and monitor for any changes in color or the appearance of impurities. The solubility of most organic solids in organic solvents increases with temperature.[6][7][8]

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO, but my reaction needs to be run in a lower-boiling point solvent. What are my options?

A: This is a common challenge. One effective strategy is to use a co-solvent system.[9][10][11] You can dissolve the compound in a minimal amount of a high-boiling point solvent in which it is highly soluble (like DMF or DMSO) and then add this solution to your desired lower-boiling point reaction solvent. In some cases, this can keep the compound in solution at a sufficient concentration for your reaction to proceed. Another approach is to perform a solvent screen to find a suitable single solvent or a different co-solvent mixture.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

This guide provides a step-by-step workflow for addressing solubility challenges with methyl 5-ethylpyrimidine-2-carboxylate.

Step 1: Initial Solvent Selection

The choice of solvent is critical. Based on the structure of methyl 5-ethylpyrimidine-2-carboxylate, a logical starting point is to use polar solvents. The following table provides a list of recommended starting solvents, categorized by their polarity.

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolThe pyrimidine ring and ester group can interact with the hydroxyl group of these solvents. Ethanol has been used for the recrystallization of similar pyrimidine derivatives.[1]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents offer a balance of polarity and are often good choices for a wide range of organic compounds.
Highly Polar Aprotic DMF, DMSOThese are powerful solvents for many polar organic molecules and are often used when other solvents fail.[2][12]
Chlorinated Dichloromethane (DCM), ChloroformThese are versatile solvents, but solubility may be more limited compared to highly polar options.
Step 2: Experimental Protocol for Solubility Assessment

A systematic approach to determining solubility is crucial.

Protocol 1: Small-Scale Solubility Test

  • Weigh a small, known amount of methyl 5-ethylpyrimidine-2-carboxylate (e.g., 5-10 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

  • Vigorously stir or vortex the mixture at room temperature for 2-3 minutes.

  • Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not dissolved, try sonication for 5-10 minutes.

  • If the solid persists, gently warm the mixture (e.g., to 40-50 °C) and observe any changes. Be cautious not to boil the solvent.

Step 3: Troubleshooting Persistent Solubility Issues

If your compound remains insoluble after the initial tests, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for insolubility.

Step 4: Advanced Solubility Enhancement Techniques

If basic methods and co-solvency are not sufficient, more advanced techniques can be employed.

  • Co-solvency: This technique involves using a mixture of solvents to enhance solubility.[9][10][11][13][14][15] The addition of a small amount of a solvent in which the compound is highly soluble can dramatically increase its solubility in a bulk solvent where it is poorly soluble.

  • Systematic Solvent Screening: A more comprehensive approach involves testing the solubility in a wider range of solvents from different chemical classes. This can help identify an optimal solvent system for your specific application.

Protocol 2: Systematic Solvent Screening

  • Prepare a set of vials, each containing a pre-weighed amount of methyl 5-ethylpyrimidine-2-carboxylate (e.g., 10 mg).

  • To each vial, add a different solvent from the list in Step 1, starting with a small volume (e.g., 0.2 mL).

  • Follow the steps outlined in Protocol 1 for each solvent.

  • Record your observations in a table to compare the solubility across different solvents.

Visualization of the Solubility Enhancement Workflow

The following diagram illustrates the decision-making process for addressing solubility challenges.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Basic Dissolution Techniques cluster_2 Evaluation cluster_3 Advanced Strategies cluster_4 Outcome start Start with Methyl 5-ethylpyrimidine-2-carboxylate select_solvent Select Initial Solvent (e.g., Methanol, DCM) start->select_solvent physical_methods Apply Physical Methods (Stirring, Sonication) select_solvent->physical_methods heating Gentle Heating physical_methods->heating is_soluble Is it Soluble? heating->is_soluble co_solvency Try Co-solvency (e.g., DMF/DCM) is_soluble->co_solvency No success Proceed with Experiment is_soluble->success Yes solvent_screen Perform Systematic Solvent Screening co_solvency->solvent_screen solvent_screen->is_soluble

Caption: Decision workflow for resolving solubility issues.

By following this structured approach, researchers can efficiently overcome solubility challenges with methyl 5-ethylpyrimidine-2-carboxylate and similar compounds, leading to more successful and reproducible experimental outcomes.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • Patel, K., & Patel, M. (2016). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Yang, X., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Baluja, S., & Akbari, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl vs. Ethyl 5-Ethylpyrimidine-2-carboxylate in Nucleophilic Acyl Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, pyrimidine-2-carboxylates are critical building blocks for synthesizing bioactive scaffolds, including Vanin-1 and RAGE inhibitors[1][2]. When designing synthetic routes, the choice of the ester protecting group—specifically Methyl 5-ethylpyrimidine-2-carboxylate (CAS: 2116524-77-5) versus Ethyl 5-ethylpyrimidine-2-carboxylate (CAS: 2113505-93-2)—fundamentally alters downstream reaction kinetics.

This guide objectively compares the reactivity of these two esters in nucleophilic acyl substitution reactions (hydrolysis and aminolysis). Through mechanistic analysis and empirical data, we demonstrate that the methyl ester offers superior reaction kinetics and higher yields under mild conditions, primarily driven by reduced steric hindrance at the transition state.

Mechanistic Rationale: Causality of Reactivity Differences

As an Application Scientist, it is crucial to look beyond the overall reaction and understand the transition state dynamics. The pyrimidine ring is highly electron-deficient. The C2 position, flanked by two highly electronegative nitrogen atoms, exerts a powerful inductive electron-withdrawing effect (-I). This renders the C2-carboxylate exceptionally electrophilic compared to standard aliphatic or aryl esters.

However, the divergence in reactivity between the methyl and ethyl derivatives is governed by two distinct physicochemical factors during the rate-determining step (the nucleophilic attack to form the tetrahedral intermediate):

  • Steric Hindrance (Primary Driver): The formation of the tetrahedral intermediate requires the nucleophile to approach the carbonyl carbon at the Bürgi-Dunitz angle. The ethyl group possesses a larger van der Waals volume than the methyl group. This increased steric bulk creates a more crowded transition state, raising the activation energy ( Ea​ ) and slowing the reaction velocity[3].

  • Inductive Effect (Secondary Driver): The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This marginally increases the electron density at the carbonyl carbon, slightly reducing its electrophilicity and rendering it less susceptible to nucleophilic attack[4].

Consequently, methyl esters consistently exhibit shorter half-lives in alkaline hydrolysis and higher conversion rates in direct aminolysis[3][5].

Reaction Pathway Visualization

Pathway M_Ester Methyl Ester (Low Steric Strain) TS_M Tetrahedral Intermediate (Lower Ea) M_Ester->TS_M + Nuc (Fast) E_Ester Ethyl Ester (High Steric Strain) TS_E Tetrahedral Intermediate (Higher Ea) E_Ester->TS_E + Nuc (Slow) Nuc Nucleophile (OH⁻ or R-NH₂) Nuc->TS_M Nuc->TS_E Prod Substituted Product (Acid or Amide) TS_M->Prod - MeOH TS_E->Prod - EtOH

Kinetic pathways of methyl vs. ethyl pyrimidine-2-carboxylate nucleophilic acyl substitution.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of both esters based on established kinetic profiles for heteroaryl carboxylates.

Property / MetricMethyl 5-ethylpyrimidine-2-carboxylateEthyl 5-ethylpyrimidine-2-carboxylate
CAS Number 2116524-77-52113505-93-2
Leaving Group Methoxide (-OMe)Ethoxide (-OEt)
Steric Hindrance (Transition State) LowModerate
Relative Hydrolysis Half-Life ( t1/2​ ) ~1.0x (Baseline fast kinetics)~1.5x to 2.0x slower[3]
Aminolysis Conversion (24h, TBD cat.) >95%70 - 85%[5]
Optimal Use Case Rapid library synthesis, room-temp reactionsControlled reactions, step-wise stability needed

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to prevent common failure modes, such as the spontaneous decarboxylation of pyrimidine-2-carboxylic acids.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

Causality for Design: Pyrimidine-2-carboxylic acids are prone to decarboxylation under prolonged heating in strong aqueous base. We utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system. This ensures homogeneous cleavage while maintaining mild conditions to preserve the pyrimidine core.

  • Preparation: Dissolve 1.0 mmol of the ester (Methyl or Ethyl 5-ethylpyrimidine-2-carboxylate) in 4.0 mL of Tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 1.5 equivalents of LiOH (1.0 M in H₂O).

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor strictly via TLC (Hexanes/EtOAc 3:1) or LC-MS every 30 minutes. Validation: The methyl ester will typically show complete consumption within 1-2 hours, whereas the ethyl ester may require 3-4 hours. Do not exceed the required time to prevent decarboxylation.

  • Quenching & Isolation: Once the ester is consumed, remove THF under reduced pressure. Acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C to precipitate the 5-ethylpyrimidine-2-carboxylic acid.

  • Recovery: Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Direct Aminolysis via Organocatalysis

Causality for Design: Direct amidation of unactivated esters is notoriously sluggish. Instead of utilizing harsh heating, we employ 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a bifunctional organocatalyst. TBD hydrogen-bonds to the ester carbonyl to increase its electrophilicity, while simultaneously deprotonating the incoming amine to enhance its nucleophilicity[5].

  • Preparation: In an oven-dried vial under inert atmosphere (N₂), dissolve 1.0 mmol of the ester in 2.0 mL of anhydrous solvent (e.g., Toluene or THF).

  • Catalyst & Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 20 mol% of TBD catalyst.

  • Reaction Execution: Stir at 50 °C.

  • Self-Validating Monitoring: Sample the reaction at 12 hours and 24 hours for LC-MS analysis. Validation: The methyl ester system should validate with >95% conversion to the amide at 24 hours. If using the ethyl ester, expect a plateau around 75-85% conversion, requiring either extended time or a slight bump in temperature to 65 °C.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane, and purify the resulting pyrimidine-2-carboxamide via flash column chromatography.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity PubMed (National Institutes of Health) URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres PubMed Central (National Institutes of Health) URL:[Link]

  • Kinetic studies in ester hydrolysis Indian Academy of Sciences (IAS) URL:[Link]

  • Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates MDPI URL:[Link]

Sources

HPLC Method Validation for Methyl 5-ethylpyrimidine-2-carboxylate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl 5-ethylpyrimidine-2-carboxylate (CAS: 2116524-77-5) is a critical synthetic intermediate widely utilized in the development of novel kinase inhibitors and antiviral therapeutics. Ensuring the high purity of this pyrimidine derivative is paramount, as trace impurities can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the active pharmaceutical ingredient (API).

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of methyl 5-ethylpyrimidine-2-carboxylate. Furthermore, it details a comprehensive, step-by-step method validation protocol strictly aligned with the ICH Q2(R2) guidelines to ensure the analytical procedure is robust, self-validating, and fit for its intended purpose.

The Analytical Challenge: Causality in Pyrimidine Separations

Developing a robust HPLC method for pyrimidine derivatives presents two distinct chemical challenges:

  • Secondary Silanol Interactions (Peak Tailing): The pyrimidine ring contains two sp2 hybridized nitrogen atoms with highly polar lone pairs. On standard C18 silica columns, these unprotonated nitrogens act as strong hydrogen-bond acceptors, interacting with acidic, unreacted silanol groups (-Si-OH) on the silica surface [1]. This secondary interaction causes the analyte to "stick" to the stationary phase, resulting in severe peak tailing, reduced theoretical plates, and poor resolution.

  • Ester Hydrolysis (Degradation): The methyl carboxylate group is highly susceptible to nucleophilic acyl substitution. Under acidic, basic, or thermal stress, the ester hydrolyzes into 5-ethylpyrimidine-2-carboxylic acid . Because this acid is significantly more polar than the parent ester, it elutes earlier in reversed-phase HPLC. A valid method must unequivocally resolve the parent peak from this critical degradation impurity.

Degradation_Pathway API Methyl 5-ethylpyrimidine -2-carboxylate (Parent Ester) Hydrolysis Ester Hydrolysis (Acid/Base/Heat) API->Hydrolysis Impurity 5-ethylpyrimidine -2-carboxylic acid (Critical Impurity) Hydrolysis->Impurity

Figure 1: Primary degradation pathway of methyl 5-ethylpyrimidine-2-carboxylate via ester hydrolysis.

Comparative Column Performance

To overcome the challenges of pyrimidine analysis, alternative stationary phase chemistries must be evaluated. We compared three distinct column technologies under identical mobile phase conditions (10 mM Ammonium Acetate pH 6.0 / Acetonitrile gradient):

  • Standard C18: Relies purely on hydrophobic partitioning. Prone to silanol interactions.

  • Phenyl-Hexyl: Offers alternative selectivity via π−π interactions between the phenyl phase and the pyrimidine ring.

  • Polar-Embedded C18 (Amide-C18): Contains an amide functional group embedded in the alkyl chain near the silica surface. This group forms an internal hydrogen-bonding network with residual silanols, effectively shielding them from the basic pyrimidine nitrogens.

Experimental Data: Column Comparison

Chromatographic Conditions: 250 x 4.6 mm, 5 µm columns; Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

Column ChemistryAPI Retention Time (min)USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Acid ImpurityPerformance Verdict
Standard C18 8.522.15 (Severe Tailing)6,5001.8Fail - Poor peak shape impacts integration accuracy.
Phenyl-Hexyl 9.201.60 (Moderate Tailing)8,2002.5Sub-optimal - Adequate resolution, but peak shape remains marginal.
Polar-Embedded C18 7.851.08 (Symmetrical) 12,500 4.1 Optimal - Silanol shielding provides superior peak shape and efficiency.

ICH Q2(R2) Method Validation Protocol

Having selected the Polar-Embedded C18 column, the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The following protocol establishes a self-validating system to ensure continuous data integrity.

HPLC_Workflow Start Define Analytical Target Profile (Methyl 5-ethylpyrimidine-2-carboxylate) Screening Column Chemistry Screening (C18 vs. Phenyl vs. Polar-Embedded) Start->Screening Optimization Mobile Phase Optimization (Buffer pH & Gradient) Screening->Optimization Validation ICH Q2(R2) Validation Optimization->Validation Spec Specificity (Forced Degradation) Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy & Precision Validation->Acc Rob Robustness Validation->Rob

Figure 2: Lifecycle approach to HPLC method development and ICH Q2(R2) validation workflow.

Step 1: System Suitability Testing (SST)

Before any validation parameter is assessed, the system must prove it is capable of performing the analysis.

  • Procedure: Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤2.0% ; USP Tailing Factor ≤1.5 ; Theoretical Plates ≥10,000 .

Step 2: Specificity (Forced Degradation)

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities and degradants.

  • Procedure: Subject the API to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 2 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours (Promotes rapid ester hydrolysis).

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Thermal: Solid state at 105°C for 24 hours.

  • Acceptance Criteria: The API peak must be baseline resolved from all degradation products (Resolution ≥2.0 ). Peak purity analysis via Photodiode Array (PDA) detector must show the purity angle is less than the purity threshold for the API peak.

Step 3: Linearity and Range

Demonstrates that the analytical response is directly proportional to the concentration of the analyte.

  • Procedure: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Assesses the closeness of agreement between the accepted true value and the value found.

  • Procedure: Prepare synthetic mixtures by spiking known amounts of methyl 5-ethylpyrimidine-2-carboxylate into a placebo matrix at 50%, 100%, and 150% levels. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with an RSD ≤2.0% .

Step 5: Precision (Repeatability & Intermediate Precision)

Evaluates the degree of scatter between a series of measurements.

  • Procedure (Repeatability): Prepare six independent sample preparations of a single batch at 100% concentration. Analyze on the same day by the same analyst.

  • Procedure (Intermediate Precision): A second analyst prepares six independent samples on a different day, using a different HPLC system.

  • Acceptance Criteria: The %RSD of the assay values for both repeatability and intermediate precision must be ≤2.0% .

Step 6: Robustness

Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Deliberately alter the following parameters one at a time:

    • Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ±5 °C (25°C and 35°C)

    • Mobile Phase pH: ±0.2 units (pH 5.8 and 6.2)

  • Acceptance Criteria: System suitability criteria (Tailing ≤1.5 , %RSD ≤2.0% ) must be met under all varied conditions, proving the method is inherently stable for routine Quality Control (QC) use.

References

  • Kazoka, H. (2007). "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). (2023). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link]

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 5-Ethylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation patterns for methyl 5-ethylpyrimidine-2-carboxylate. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles from closely related pyrimidine derivatives and aromatic methyl esters. This guide will enable researchers to identify and characterize this compound and its analogues in complex matrices.

Introduction to Mass Spectrometry of Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents. Mass spectrometry is an indispensable tool for the structural elucidation of these compounds.[1] Under electron ionization (EI), the most common ionization technique for such molecules, the fragmentation pattern is primarily dictated by the nature and position of substituents on the pyrimidine ring.[1][2] The stable pyrimidine ring often remains intact in many fragment ions, providing a characteristic signature.[2]

Predicted Fragmentation Pathways of Methyl 5-Ethylpyrimidine-2-carboxylate

The structure of methyl 5-ethylpyrimidine-2-carboxylate contains three key features that will govern its fragmentation: the pyrimidine core, the ethyl substituent at the C5 position, and the methyl carboxylate group at the C2 position. The fragmentation is expected to proceed through several competing pathways.

A primary fragmentation event for aromatic esters is the loss of the alkoxy group.[3] For methyl 5-ethylpyrimidine-2-carboxylate, this would involve the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable acylium ion. Another common pathway for methyl esters is the loss of the entire ester group.

The ethyl group at the C5 position is likely to undergo benzylic-like cleavage, leading to the loss of a methyl radical (•CH₃) to form a stabilized cation. Furthermore, the pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[1]

Below is a table summarizing the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/z Proposed Fragment Structure Fragmentation Pathway Plausibility
166[M]⁺• (C₈H₁₀N₂O₂)Molecular IonHigh
151[M - •CH₃]⁺Loss of a methyl radical from the ethyl groupHigh
137[M - •C₂H₅]⁺Loss of the ethyl groupModerate
135[M - •OCH₃]⁺Loss of the methoxy radical from the esterHigh
108[M - COOCH₃ - H]⁺•Loss of the methyl carboxylate group and a hydrogen atomModerate
107[M - COOCH₃]⁺Loss of the methyl carboxylate groupModerate
79[C₅H₅N₂]⁺Pyrimidine ring fragmentModerate

Visualizing the Fragmentation Cascade

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of methyl 5-ethylpyrimidine-2-carboxylate.

Fragmentation_Pattern M [M]⁺• m/z 166 F1 [M - •CH₃]⁺ m/z 151 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z 135 M->F2 - •OCH₃ F3 [M - COOCH₃]⁺ m/z 107 M->F3 - •COOCH₃ F4 [C₅H₅N₂]⁺ m/z 79 F2->F4 - CO

Caption: Predicted fragmentation of methyl 5-ethylpyrimidine-2-carboxylate.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern can be compared with known fragmentation behaviors of similar molecules:

  • Substituted Pyrimidines: The fragmentation of substituted pyrimidines is highly dependent on the nature of the substituents.[1] For instance, N-ethyl substituted pyrimidinones are known to undergo a McLafferty rearrangement with the loss of ethylene.[1] While our target molecule has a C-ethyl group, the principle of substituent-driven fragmentation remains the same. The stability of the pyrimidine ring often leads to its retention in many fragment ions.[2]

  • Aromatic Methyl Esters: Aromatic methyl esters commonly exhibit a loss of the methoxy group (•OCH₃), leading to a prominent [M-31]⁺ peak.[4][5] This is a highly probable pathway for methyl 5-ethylpyrimidine-2-carboxylate, resulting in the fragment at m/z 135.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol using Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is preferred for accurate mass measurements to confirm elemental compositions of fragments. A standard quadrupole instrument is also suitable for routine identification.

  • Ionization Method: Electron Ionization (EI).[1]

  • Sample Introduction: Gas Chromatography (GC) for volatile samples or a direct insertion probe.

Experimental Parameters:

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

  • Ion Source Temperature: 200-250 °C.[6]

  • Mass Range: m/z 40-400.

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.

Data Analysis:

The acquired mass spectrum should be analyzed for the presence of the predicted fragment ions. Accurate mass data, if available, should be used to confirm the elemental composition of each fragment, lending further support to the proposed fragmentation pathways.

Conclusion

This guide provides a scientifically grounded prediction of the mass spectrometry fragmentation pattern of methyl 5-ethylpyrimidine-2-carboxylate. By leveraging established fragmentation rules for pyrimidines and aromatic esters, we have proposed a series of likely fragmentation pathways and their corresponding m/z values. This information serves as a valuable resource for researchers in the identification and structural characterization of this and related compounds. Experimental verification using the outlined protocol is recommended to confirm these predictions.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+*) ions. PubMed. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

  • Mass spectra of the methyl esters of the unlabeled (a) and 13 C-labeled... ResearchGate. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Springer. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectra of Aromatic Esters. ACS Publications. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Pyrimidine, 5-methyl-. NIST WebBook. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

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A Comparative Guide to the Biological Activity of 5-Substituted Pyrimidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant drugs. Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 5-substituted pyrimidine-2-carboxylate derivatives, a class of compounds with burgeoning potential in oncology and infectious diseases. While direct comparative data on methyl 5-ethylpyrimidine-2-carboxylate derivatives are sparse, this guide will synthesize findings from the broader class of 5-substituted pyrimidine-2-carboxylates and related analogues to elucidate key structure-activity relationships (SAR).

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have a rich history in cancer chemotherapy, with agents like 5-fluorouracil being a mainstay in the treatment of various solid tumors. The rationale behind their anticancer effect often lies in their ability to interfere with nucleic acid synthesis or to inhibit key signaling pathways that are dysregulated in cancer cells. The substitution at the 5-position of the pyrimidine ring has been shown to be a critical determinant of anticancer potency and selectivity.

A series of novel 2,4,5-substituted pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line. Several of these compounds demonstrated potent inhibition with IC50 values less than 0.10 microM. The structure-activity relationship studies for this class of compounds revealed that substitutions at the 2- and 5-positions of the pyrimidine scaffold were crucial for their anticancer activity.

In another study, pyrido[2,3-d]pyrimidine carboxylate derivatives were synthesized and their cytotoxic activity was evaluated against colon (HT29), liver (HepG2), and cervical (Hela) cancer cell lines using the MTT assay. The synthesized compounds showed significant activity, with LC50 values greater than 100 µg/ml for all tested cell lines.

The following table summarizes the anticancer activity of representative 5-substituted pyrimidine derivatives from the literature.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentCancer Cell LineIC50 (µM)Reference
7gc Substituted amineSubstituted amineArylBEL-7402< 0.10
Compound A AminoPhenylCarboxylateHT29> 100 µg/ml
Compound B AminoPhenylCarboxylateHepG2> 100 µg/ml
Compound C AminoPhenylCarboxylateHela> 100 µg/ml

Note: The specific structures for "Compound A, B, and C" are detailed in the referenced publication. The data highlights the broad range of potencies achievable through substitution, underscoring the importance of the 5-position.

Mechanistic Insights: Inhibition of Kinase Signaling

Many pyrimidine-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often hijacked by cancer cells. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. 5-Substituted pyrimidine derivatives have been developed as potent inhibitors of kinases within this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Derivative 5-Substituted Pyrimidine Derivative Pyrimidine_Derivative->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 5-substituted pyrimidine derivatives.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrimidine derivatives have long been recognized for their antimicrobial properties. The structural similarity of the pyrimidine core to the building blocks of nucleic acids allows these compounds to interfere with essential microbial processes.

A series of 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-dihydropyrimidine-2(1H)-one derivatives were synthesized and evaluated for their antibacterial activity. The study found that triazole-substituted compounds exhibited higher antibacterial inhibition compared to their thiadiazole counterparts. Several of the synthesized compounds showed promising activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin.

The following table presents the antimicrobial activity of selected 5-substituted pyrimidine derivatives.

Compound ClassR5-SubstituentBacterial StrainActivity (Inhibition Zone/MIC)Reference
Dihydropyrimidinone5-amino-1,3,4-thiadiazoleS. aureusModerate Inhibition
Dihydropyrimidinone5-mercapto-4H-1,2,4-triazoleS. aureusHigh Inhibition
Dihydropyrimidinone5-amino-1,3,4-thiadiazoleP. aeruginosaModerate Inhibition
Dihydropyrimidinone5-mercapto-4H-1,2,4-triazoleP. aeruginosaHigh Inhibition

Note: The data indicates that the nature of the heterocyclic system at the 5-position significantly influences the antibacterial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity – MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, Hela)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (5-substituted pyrimidine-2-carboxylate derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay to determine the in vitro anticancer activity of test compounds.

Protocol 2: Antimicrobial Susceptibility Testing – Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add 5 µL of the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The 5-substituted pyrimidine-2-carboxylate scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The available literature, although not extensively focused on the methyl 5-ethylpyrimidine-2-carboxylate subclass, strongly indicates that modifications at the 5-position of the pyrimidine ring are a powerful strategy to modulate biological activity, including anticancer and antimicrobial effects. The nature of the substituent at this position can influence target selectivity, potency, and pharmacokinetic properties.

Future research in this area should focus on systematic explorations of a diverse range of substituents at the 5-position of the pyrimidine-2-carboxylate core. Combining these modifications with variations at other positions on the pyrimidine ring could lead to the identification of highly potent and selective drug candidates. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the development of the next generation of pyrimidine-based therapeutics.

References

Click to expand
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